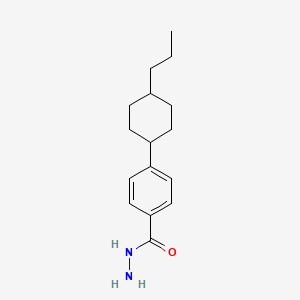
4-(4-propylcyclohexyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-propylcyclohexyl)benzohydrazide, also known as PCCB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PCCB is a hydrazide derivative that has been synthesized and studied for its biological and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(4-propylcyclohexyl)benzohydrazide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, 4-(4-propylcyclohexyl)benzohydrazide can reduce the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
4-(4-propylcyclohexyl)benzohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). 4-(4-propylcyclohexyl)benzohydrazide has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 4-(4-propylcyclohexyl)benzohydrazide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(4-propylcyclohexyl)benzohydrazide is its high purity, which makes it suitable for various lab experiments. 4-(4-propylcyclohexyl)benzohydrazide is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of 4-(4-propylcyclohexyl)benzohydrazide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 4-(4-propylcyclohexyl)benzohydrazide. One area of research is the development of 4-(4-propylcyclohexyl)benzohydrazide analogs with improved pharmacological properties. Another area of research is the investigation of the potential of 4-(4-propylcyclohexyl)benzohydrazide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential of 4-(4-propylcyclohexyl)benzohydrazide in the treatment of cancer and other oxidative stress-related diseases warrants further investigation.
Conclusion
In conclusion, 4-(4-propylcyclohexyl)benzohydrazide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of 4-(4-propylcyclohexyl)benzohydrazide has been optimized to increase the yield and purity of the compound, making it suitable for various scientific research applications. 4-(4-propylcyclohexyl)benzohydrazide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, and has potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further research into 4-(4-propylcyclohexyl)benzohydrazide and its analogs is warranted to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-(4-propylcyclohexyl)benzohydrazide involves the reaction of 4-propylcyclohexanone with hydrazine hydrate and benzoyl chloride. The resulting product is purified using column chromatography to obtain 4-(4-propylcyclohexyl)benzohydrazide in its pure form. The synthesis method of 4-(4-propylcyclohexyl)benzohydrazide has been optimized to increase the yield and purity of the compound, making it suitable for various scientific research applications.
Applications De Recherche Scientifique
4-(4-propylcyclohexyl)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. 4-(4-propylcyclohexyl)benzohydrazide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 4-(4-propylcyclohexyl)benzohydrazide has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
4-(4-propylcyclohexyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(19)18-17/h8-13H,2-7,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKXPKZQHVNUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5751596.png)
![methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate](/img/structure/B5751603.png)
![4-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5751615.png)
![3,5-bis[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5751631.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B5751639.png)

![1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole](/img/structure/B5751652.png)





